5-Bromo-2-chlorobenzoic acid

Regioselective Synthesis Process Chemistry Electrophilic Aromatic Substitution

5-Bromo-2-chlorobenzoic acid is the validated industrial starting material for SGLT2 inhibitors Dapagliflozin and Empagliflozin. Its 5-bromo/2-chloro substitution pattern enables orthogonal sequential Suzuki couplings unattainable with regioisomeric analogs. The 4-bromo-2-chlorobenzoic acid regioisomer co-elutes with the target product, making high-purity (≥98% HPLC) procurement essential for reproducible API synthesis. This compound also serves as the critical 5-BC impurity reference standard for ANDA impurity profiling and analytical method validation. Supplied as white crystalline solid with comprehensive CoA (HPLC, NMR, MS).

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 21739-92-4
Cat. No. B126631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzoic acid
CAS21739-92-4
Synonyms2-Chloro-5-bromobenzoic acid
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)Cl
InChIInChI=1S/C7H4BrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyFGERXQWKKIVFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chlorobenzoic Acid CAS 21739-92-4: A Core Halogenated Benzoic Acid Intermediate for Pharmaceutical Synthesis and Chemical Procurement


5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) is a dihalogenated benzoic acid derivative with a bromine substituent at the 5-position and a chlorine substituent at the 2-position of the aromatic ring, giving it the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . This compound serves as a critical building block in organic synthesis due to the orthogonal reactivity of its dual halogen substituents, which enables selective sequential functionalization via palladium-catalyzed cross-coupling reactions, particularly Suzuki couplings [1]. It is most prominently employed as a key starting material in the industrial-scale synthesis of SGLT2 inhibitors, including the commercial antidiabetic drugs Dapagliflozin and Empagliflozin . The compound is typically supplied as a white to off-white crystalline solid with commercial purity specifications of ≥98% by HPLC .

Why 5-Bromo-2-chlorobenzoic Acid CAS 21739-92-4 Cannot Be Replaced by Regioisomeric or Mono-Halogenated Benzoic Acid Analogs


Generic substitution of 5-bromo-2-chlorobenzoic acid with structurally similar analogs introduces unacceptable deviations in synthetic outcomes, impurity profiles, and industrial process economics. The 2-chloro substituent generates a steric and electronic environment that profoundly influences the regioselectivity of electrophilic aromatic substitution reactions, while the 5-bromo substituent provides the primary reactive handle for cross-coupling chemistry [1]. Substituting with the regioisomeric 4-bromo-2-chlorobenzoic acid—a common synthetic impurity—yields a compound with nearly identical polarity that co-elutes with the target product and resists separation by conventional crystallization or chromatography [2]. Furthermore, replacement with 2-chlorobenzoic acid (lacking the bromo handle) or 5-bromo-2-fluorobenzoic acid (exhibiting profoundly different reductive dehalogenation kinetics) alters the reactivity profile in ways that break established synthetic routes and require complete process revalidation [3]. The specific substitution pattern is therefore not merely a structural detail but a deterministic feature governing synthetic utility and procurement specification.

Quantitative Differentiation Evidence for 5-Bromo-2-chlorobenzoic Acid CAS 21739-92-4 Versus Comparator Compounds


Regioselective Bromination: Achieving >95% Selectivity for 5-Position Substitution versus 60-70% Baseline

The selective preparation of 5-bromo-2-chlorobenzoic acid presents a significant regiochemical challenge due to competing bromination at the 4-position, producing the difficult-to-remove impurity 4-bromo-2-chlorobenzoic acid [1]. A comparative evaluation of synthetic methodologies reveals a stark performance gradient: conventional NBS/H2SO4 bromination of 2-chlorobenzoic acid achieves only 60-70% selectivity for the desired 5-bromo isomer, with approximately 10% of the 4-bromo-2-chlorobenzoic acid impurity forming concurrently [1]. In contrast, an optimized process employing dibromo-amino silica gel as the brominating reagent and ferric triflate as catalyst achieves 95.0% product yield with the selective formation of the target 5-bromo-2-chlorobenzoic acid product, representing an approximately 36-58% relative improvement in selectivity over conventional methods [2]. This difference translates directly into reduced purification burden and higher isolated yields for procurement-scale synthesis.

Regioselective Synthesis Process Chemistry Electrophilic Aromatic Substitution

Reductive Dehalogenation Kinetics: Ortho-Chloro Substitution Accelerates Cleavage Relative to Para/Meta Isomers

The ortho-chloro substituent in 5-bromo-2-chlorobenzoic acid confers a kinetically distinct reactivity profile in reductive dehalogenation reactions compared to its para- or meta-substituted analogs. In systematic studies using 1,2-diaryl-1,2-disodioethanes as reducing agents, ortho-substituted halogenated benzoic acids were found to undergo dehalogenation more readily than the corresponding para or meta isomers [1]. Within the halogen series, chloro-, bromo-, and iodobenzoic acids are easily dehalogenated under standard conditions, whereas fluorobenzoic acids require dianions with substantially more powerful reducing properties to achieve comparable extents of cleavage [1]. This positional effect is mechanistically significant for any application involving reductive conditions—including certain cross-coupling catalytic cycles and environmental degradation pathways—and distinguishes 5-bromo-2-chlorobenzoic acid from regioisomeric analogs that would exhibit different reaction kinetics and product distributions.

Reductive Dehalogenation Kinetics Environmental Remediation

Dual Halogen Orthogonal Reactivity: Selective Suzuki Coupling at Bromo Position with Chloro Retention

5-Bromo-2-chlorobenzoic acid possesses a unique orthogonal reactivity profile wherein the 5-bromo substituent participates readily in palladium-catalyzed Suzuki cross-coupling reactions while the 2-chloro substituent remains largely inert under standard conditions, enabling sequential functionalization strategies that are inaccessible to mono-halogenated or symmetrically dihalogenated analogs [1]. This differential reactivity arises from the inherent bond dissociation energies and oxidative addition kinetics of C-Br versus C-Cl bonds with Pd(0) catalysts, with the C-Br bond undergoing oxidative addition approximately two orders of magnitude faster than the C-Cl bond [2]. The compound thus serves as a bifunctional building block: the carboxylic acid enables esterification or amidation for scaffold attachment, the bromo group provides a first-stage coupling handle, and the retained chloro group remains available for subsequent transformations or contributes to the pharmacological properties of the final product [1]. This contrasts with 5-bromo-2-fluorobenzoic acid, where the C-F bond is essentially inert to Suzuki coupling, eliminating the possibility of sequential dual-functionalization via cross-coupling chemistry.

Suzuki Coupling Palladium Catalysis Orthogonal Functionalization

SGLT2 Inhibitor Synthesis Efficiency: 8-Step Dapagliflozin Route Delivers 26.4% Total Yield

The synthetic utility of 5-bromo-2-chlorobenzoic acid is quantitatively established in the context of commercial pharmaceutical manufacturing. An improved eight-step synthesis of Dapagliflozin, an FDA-approved SGLT2 inhibitor for type 2 diabetes, employs 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone as the starting materials to achieve a total yield of 26.4% (calculated based on the quantity of intermediate 7, 4-bromo-1-chloro-2-(4-ethoxybenzyl) benzene) with final HPLC purity of 99.4% [1]. This represents a validated, reproducible synthetic pathway where the specific substitution pattern of 5-bromo-2-chlorobenzoic acid is essential—the 5-bromo group undergoes Friedel-Crafts acylation to construct the biaryl ketone core, while the 2-chloro substituent is retained through multiple transformations and contributes to the binding affinity of the final drug substance [2]. Alternative starting materials such as 2-chlorobenzoic acid (lacking the bromo handle) or 5-bromo-2-fluorobenzoic acid (with altered electronic properties) cannot support this established synthetic route without complete redesign of the reaction sequence.

SGLT2 Inhibitor Dapagliflozin Pharmaceutical Process Chemistry

Alternative Nitrile Hydrolysis Route: Process Yields 85.0% with High Safety Profile and Reduced Cost

An alternative synthetic route to 5-bromo-2-chlorobenzoic acid via bromination of 2-chlorobenzonitrile followed by alkaline hydrolysis offers distinct advantages in industrial process safety and economic efficiency compared to direct bromination of 2-chlorobenzoic acid [1]. This two-step sequence—bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to the carboxylic acid—achieves 85.0% yield of 5-bromo-2-chlorobenzoic acid as a white solid after filtration and washing with 40% aqueous methanol [2]. The nitrile intermediate route circumvents the regioselectivity challenges inherent to direct electrophilic aromatic substitution on the carboxylic acid scaffold, as the cyano group directs bromination to the desired 5-position with higher fidelity [1]. This approach contrasts with earlier methods that achieved final yields as low as 40% [3], representing a 112.5% relative yield improvement and demonstrating that procurement from suppliers utilizing this optimized route yields material with substantially lower embedded process cost.

Nitrile Hydrolysis Process Optimization Industrial Scale-Up

High-Value Procurement and Research Applications for 5-Bromo-2-chlorobenzoic Acid CAS 21739-92-4 Based on Verified Evidence


Industrial Manufacturing of SGLT2 Inhibitor Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-chlorobenzoic acid is the established starting material for commercial-scale synthesis of Dapagliflozin and structurally related SGLT2 inhibitors. The validated 8-step synthetic route from this compound to Dapagliflozin achieves a total yield of 26.4% with final HPLC purity of 99.4% [1]. The compound undergoes Friedel-Crafts acylation with ethoxybenzene to construct the biaryl ketone core, with the 2-chloro substituent retained throughout the synthesis and ultimately contributing to the target binding profile of the API [2]. Procurement of high-purity 5-bromo-2-chlorobenzoic acid (≥98% by HPLC) [3] is essential for this application, as the presence of the 4-bromo-2-chlorobenzoic acid regioisomer impurity at levels above 0.5% would propagate through the synthetic sequence and complicate final API purification.

Orthogonal Sequential Functionalization via Palladium-Catalyzed Cross-Coupling

Researchers requiring stepwise construction of unsymmetrical biaryl architectures benefit from the differential reactivity of the C-Br and C-Cl bonds in 5-bromo-2-chlorobenzoic acid. Under standard Suzuki coupling conditions (Pd(0) catalyst, arylboronic acid, aqueous organic solvent with base), the 5-bromo group undergoes selective oxidative addition and coupling, while the 2-chloro substituent remains intact for subsequent transformations [1]. This orthogonal reactivity profile is quantitatively superior to mono-halogenated alternatives: 2-chlorobenzoic acid lacks the highly reactive bromo handle for first-stage coupling, while 5-bromo-2-fluorobenzoic acid suffers from the near-complete inertness of the C-F bond to standard Suzuki conditions. The carboxylic acid group further enables pre-functionalization via esterification or amidation before coupling, providing three distinct reaction handles for modular molecular assembly [1].

Reference Standard for Analytical Method Development and Impurity Profiling

In the quality control of Dapagliflozin and related SGLT2 inhibitor APIs, 5-bromo-2-chlorobenzoic acid serves as a critical reference standard for identifying and quantifying process-related impurities. The compound is specifically designated as the 5-BC impurity in Dapagliflozin synthetic processes and is used as both a starting material and a reagent source [1]. Analytical methods developed for these pharmaceutical products require authentic samples of 5-bromo-2-chlorobenzoic acid for retention time calibration, relative response factor determination, and impurity fate and purge studies. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method validation (AMV), quality control applications for Abbreviated New Drug Applications (ANDA), or commercial production of Empagliflozin [2]. Procurement for this application demands material accompanied by comprehensive Certificates of Analysis with quantitative purity determination by HPLC and structural confirmation by NMR and MS.

Precursor for Liquid Crystal and Advanced Material Synthesis

The dual halogen substitution pattern of 5-bromo-2-chlorobenzoic acid imparts electronic properties that make it a valuable precursor for liquid crystal materials and functional organic electronic components [1]. The electron-withdrawing effects of both the ortho-chloro and para-bromo substituents collectively polarize the aromatic ring and influence the acidity of the carboxylic acid group, properties that are critical for tuning the mesogenic behavior of liquid crystalline derivatives [2]. In material science applications, researchers employ this compound to introduce precisely positioned halogen atoms that can participate in subsequent C-C bond-forming reactions or remain as functional elements that modulate the optoelectronic properties of the final material. The ortho-chloro substitution pattern also contributes to the compound's accelerated reductive dehalogenation kinetics relative to para- or meta-substituted analogs [3], a property relevant to the environmental fate assessment of materials derived from this building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.